molecular formula C4H4F7NO2S B13429166 2,2,3,3,4,4,4-Heptafluorobutane-1-sulfonamide

2,2,3,3,4,4,4-Heptafluorobutane-1-sulfonamide

Cat. No.: B13429166
M. Wt: 263.14 g/mol
InChI Key: JLIYYXKSRWGNQW-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluorobutane-1-sulfonamide is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical reactions. This compound is used in various industrial and scientific applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-Heptafluorobutane-1-sulfonamide typically involves the reaction of heptafluorobutylamine with sulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Preparation of Heptafluorobutylamine: This is achieved by the fluorination of butylamine using a fluorinating agent such as sulfur tetrafluoride.

    Reaction with Sulfonyl Chloride: Heptafluorobutylamine is then reacted with sulfonyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluorobutane-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced using specific reagents, although the presence of fluorine atoms makes it relatively resistant to these reactions.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides and bases are commonly used for substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the sulfonamide group.

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluorobutane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique chemical properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutane-1-sulfonamide involves its interaction with molecular targets through its sulfonamide group. This group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The fluorine atoms enhance the compound’s stability and resistance to metabolic degradation, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,4-Heptafluorobutylamine: Similar in structure but lacks the sulfonamide group.

    2,2,3,3,4,4,4-Heptafluorobutanol: Contains a hydroxyl group instead of a sulfonamide group.

    1,2,4-Trichloro-1,1,2,3,3,4,4-heptafluorobutane: Contains chlorine atoms in addition to fluorine atoms.

Uniqueness

2,2,3,3,4,4,4-Heptafluorobutane-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical reactivity and biological activity. The combination of fluorine atoms and the sulfonamide group makes it particularly valuable in various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C4H4F7NO2S

Molecular Weight

263.14 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutane-1-sulfonamide

InChI

InChI=1S/C4H4F7NO2S/c5-2(6,1-15(12,13)14)3(7,8)4(9,10)11/h1H2,(H2,12,13,14)

InChI Key

JLIYYXKSRWGNQW-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)S(=O)(=O)N

Origin of Product

United States

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